molecular formula C28H30N4 B12211257 8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12211257
M. Wt: 422.6 g/mol
InChI Key: GMKIFHQQATZJEP-UHFFFAOYSA-N
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Description

8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrazole with a suitable aldehyde or ketone, followed by cyclization with an amidine, can yield the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its benzylpiperidine moiety enhances its binding affinity and selectivity towards CDK2, making it a promising candidate for further drug development .

Properties

Molecular Formula

C28H30N4

Molecular Weight

422.6 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C28H30N4/c1-20-26(23-11-6-3-7-12-23)27-29-25-14-8-13-24(25)28(32(27)30-20)31-17-15-22(16-18-31)19-21-9-4-2-5-10-21/h2-7,9-12,22H,8,13-19H2,1H3

InChI Key

GMKIFHQQATZJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCC(CC5)CC6=CC=CC=C6

Origin of Product

United States

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